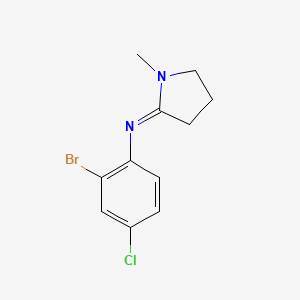

Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl-

Description

Structural Analysis of Pyrrolidine, 2-((2-Bromo-4-Chlorophenyl)Imino)-1-Methyl-

Molecular Architecture and Stereochemical Features

The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 1-position with a methyl group and at the 2-position with an imino-linked 2-bromo-4-chlorophenyl moiety. The pyrrolidine ring adopts a puckered conformation, with the nitrogen atom participating in a secondary amine structure. The imino group (-NH-) bridges the pyrrolidine’s C2 atom to the aromatic ring, creating a planar arrangement that facilitates conjugation between the lone pair of the imino nitrogen and the phenyl π-system.

The phenyl substituent is dihalogenated, with bromine and chlorine occupying the 2- and 4-positions, respectively. This substitution pattern imposes steric constraints and electronic effects that influence the molecule’s overall geometry. Crystallographic studies of related halogenated pyrrolidine derivatives reveal that such systems often exhibit envelope or half-chair conformations in the pyrrolidine ring, with deviations from planarity influenced by substituent bulk. For instance, in analogous structures, the pyrrolidine ring’s methylene carbon may lie 0.6–0.7 Å out of plane, as observed in spiro-linked compounds. While specific stereochemical data for this compound are limited, the presence of bulky halogen atoms likely restricts free rotation around the phenyl-pyrrolidine bond, favoring a fixed spatial arrangement.

Electronic Effects of Halogen Substituents (Bromo/Chloro)

The bromine and chlorine atoms exert significant electron-withdrawing effects via inductive (-I) and resonance (-R) mechanisms, altering the electronic landscape of the phenyl ring. According to Hammett sigma constants, bromine (σ~meta~ = 0.39, σ~para~ = 0.23) and chlorine (σ~meta~ = 0.37, σ~para~ = 0.23) deactivate the aromatic ring, directing electrophilic substitution to positions ortho and para to the halogens. The combined presence of bromine (meta-directing) and chlorine (para-directing) creates a competitive electronic environment, potentially leading to regioselective reactivity.

The electron-deficient nature of the phenyl ring enhances the electrophilicity of the imino nitrogen, increasing its susceptibility to nucleophilic attack. This electronic modulation is critical in mediating interactions with biological targets or catalytic sites, as seen in structurally related compounds. For example, the Hammett σ~I~ values (inductive effects) for bromine (0.50) and chlorine (0.47) highlight their strong electron-withdrawing capacity, which polarizes adjacent bonds and stabilizes transition states in substitution reactions.

Table 1: Hammett Sigma Constants for Halogen Substituents

| Halogen | σ~meta~ | σ~para~ | σ~I~ (Inductive) |

|---|---|---|---|

| Br | 0.39 | 0.23 | 0.50 |

| Cl | 0.37 | 0.23 | 0.47 |

Comparative Analysis with Related Pyrrolidine Derivatives

Comparisons with structurally analogous pyrrolidine derivatives reveal distinct differences in electronic and steric profiles:

1-[4-(2-Bromo-6-Chloro-4-Methylphenoxy)Butyl]Pyrrolidine : This derivative features a pyrrolidine ring connected to a halogenated phenoxy group via a butyl chain. Unlike the target compound, its halogen substituents (bromine and chlorine) are positioned at the 2- and 6-positions of the phenyl ring, and the methyl group resides at the 4-position. The elongated alkyl chain introduces flexibility, reducing steric strain but diminishing conjugation efficiency compared to the imino-linked system.

Spiro-Linked Halogenated Pyrrolidines : Compounds such as 5-chloro-5''-(4-chlorobenzylidene)-4'-(4-chlorophenyl)-1''-ethyl-1'-methyldispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-dione exhibit complex spiro architectures with multiple halogen atoms. These systems demonstrate how chlorine substituents can stabilize supramolecular interactions (e.g., C–H···O and π–π stacking), a feature less pronounced in the target compound due to its simpler substitution pattern.

Table 2: Comparative Features of Pyrrolidine Derivatives

Properties

CAS No. |

27033-89-2 |

|---|---|

Molecular Formula |

C11H12BrClN2 |

Molecular Weight |

287.58 g/mol |

IUPAC Name |

N-(2-bromo-4-chlorophenyl)-1-methylpyrrolidin-2-imine |

InChI |

InChI=1S/C11H12BrClN2/c1-15-6-2-3-11(15)14-10-5-4-8(13)7-9(10)12/h4-5,7H,2-3,6H2,1H3 |

InChI Key |

RGJWEVSWHQGPTE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCC1=NC2=C(C=C(C=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-N-(1-methylpyrrolidin-2-ylidene)aniline typically involves the electrophilic bromination of 4-chloroaniline. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position on the benzene ring . The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-N-(1-methylpyrrolidin-2-ylidene)aniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrrolidine derivatives exhibit promising anticancer activities. For example, compounds similar to Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl-, have been tested against various cancer cell lines. The efficacy of these compounds often correlates with their ability to inhibit specific cellular pathways involved in tumor growth.

Case Study:

In a recent study, several synthesized derivatives were evaluated for their cytotoxic effects on lung and colon cancer cell lines. The most potent compounds showed significant inhibition of cell proliferation and induced apoptosis in cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7h | A549 | 10 | Apoptosis induction |

| 7k | HCT-116 | 8 | Cell cycle arrest |

Kinase Inhibition

Another application of pyrrolidine derivatives is their role as kinase inhibitors. Kinases are crucial in signaling pathways that regulate cell growth and division. Compounds derived from pyrrolidine have shown potential in inhibiting specific kinases associated with cancer progression.

Example:

A compound from a related series demonstrated low micromolar activity against AKT2/PKBβ, a key kinase in glioma malignancy. This compound inhibited neurosphere formation in patient-derived glioma stem cells while showing low toxicity towards non-cancerous cells .

Therapeutic Potential

The therapeutic applications of Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl- extend beyond oncology. Its structural features make it a candidate for developing drugs targeting various diseases:

- Cancer Treatment : As discussed, its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology.

- Neurodegenerative Disorders : Some pyrrolidine derivatives have shown neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies indicate that certain derivatives possess antimicrobial properties, warranting further investigation into their use as antibiotics.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-N-(1-methylpyrrolidin-2-ylidene)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Halogenation Effects: Bromine vs. For example, 1-(α-allyl)-2-(2',4'-dibromo-phenylimino)-pyrrolidine likely exhibits stronger target engagement than dichloro analogs due to dual bromine substituents.

Alkyl Substituent Effects: 1-Methyl vs. However, bulkier groups (e.g., allyl) may enhance metabolic stability by shielding the pyrrolidine nitrogen from oxidative degradation.

Biological Activity: Antiparasitic activity is a common theme in phenyliminopyrrolidines, as seen in 1-ethyl-2-(3',4'-dichloro-phenylimino)-pyrrolidine . The target compound’s bromine substituent may confer broader-spectrum activity against resistant parasite strains. Antibacterial activity, observed in pyrrolidine-modified tanshinones , suggests that the pyrrolidine scaffold itself contributes to membrane disruption or enzyme inhibition mechanisms.

Physicochemical Properties and Reactivity

- Solubility : Brominated analogs (e.g., 2-bromo-4-chloro derivatives) exhibit lower aqueous solubility compared to chloro-only counterparts due to increased hydrophobicity.

- Thermal Stability: Melting points for halogenated phenyliminopyrrolidines typically range between 150–250°C, influenced by halogen size and crystal packing efficiency .

- Reactivity: The imino group (-NH-) is susceptible to oxidation, while bromine atoms may participate in nucleophilic aromatic substitution reactions under basic conditions .

Crystallographic and Computational Insights

- Structural Analysis : Tools like SHELXL and ORTEP are critical for determining the crystal structures of halogenated pyrrolidines. For example, 5-bromo-2-chloropyrimidin-4-amine exhibits planar aromatic systems with intermolecular hydrogen bonding, a feature likely shared by the target compound.

- Molecular Packing : Halogen substituents influence crystal packing via halogen-halogen or halogen-π interactions, which can be visualized using programs like WinGX .

Biological Activity

Pyrrolidine derivatives, particularly those with halogen substitutions, have garnered attention for their diverse biological activities, including antibacterial and antifungal properties. The compound Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl- is one such derivative that exhibits significant biological activity. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is identified chemically as Benzenamine, 2-bromo-4-chloro-N-(1-methyl-2-pyrrolidinylidene) with the CAS number 27033-89-2 . Its molecular formula is and it has a molecular weight of 287.61 g/mol . The presence of bromine and chlorine in its structure is critical for its biological activity, particularly in antimicrobial applications .

The antibacterial activity of pyrrolidine derivatives often involves interference with bacterial cell processes. For instance, some studies suggest that pyrrolidine compounds can act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication . This inhibition leads to the disruption of bacterial growth and viability.

In Vitro Studies

Recent research has highlighted the antibacterial efficacy of various pyrrolidine derivatives against both Gram-positive and Gram-negative bacteria. For example:

- Minimum Inhibitory Concentration (MIC) values for several derivatives were reported:

Table 1 summarizes the antibacterial activities of selected pyrrolidine derivatives:

| Compound Name | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

| Pyrrolidine | Bacillus subtilis | 75 |

| Pyrrolidine | Enterococcus faecalis | 125 |

Antifungal Activity

In addition to antibacterial properties, certain pyrrolidine derivatives have demonstrated antifungal activity. A study evaluating over 248 monomeric alkaloids found that some pyrrolidine compounds exhibited significant antifungal effects against common pathogens . The exact mechanism remains under investigation but may involve similar pathways to their antibacterial action.

Toxicological Profile

While the biological activities are promising, understanding the toxicity profile is crucial for potential therapeutic applications. Acute toxicity studies indicate that the lethal dose (LD) for oral exposure in rodents exceeds 1 g/kg , suggesting a need for careful handling and further toxicological evaluation .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrrolidine derivatives:

- Study on Antibacterial Activity : In vitro tests showed that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-halogenated counterparts. This suggests that halogen atoms play a significant role in bioactivity .

- Pyrrolidine Derivatives in Drug Development : Research has indicated that modifications to the pyrrolidine structure can lead to improved pharmacological profiles, including better solubility and bioavailability . This opens avenues for developing new therapeutic agents based on this scaffold.

- Mechanistic Insights : Investigations into the mechanisms revealed that some pyrrolidine derivatives may disrupt bacterial cell membranes or inhibit critical enzymes involved in cell wall synthesis . These insights are vital for guiding future drug design efforts.

Q & A

Q. What are the recommended synthetic routes for Pyrrolidine, 2-((2-bromo-4-chlorophenyl)imino)-1-methyl-?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-bromo-4-chloroaniline with 1-methylpyrrolidine-2-one under basic conditions (e.g., NaOH in dichloromethane) may yield the imine product. Reaction optimization should consider stoichiometric ratios and temperature control to minimize side products like unreacted intermediates or over-alkylated species .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

- X-ray crystallography to confirm the imine bond geometry and substituent positions (as demonstrated for structurally similar pyrrolidine derivatives in ).

- NMR spectroscopy (¹H/¹³C) to verify the integration of aromatic protons (2-bromo-4-chlorophenyl group) and pyrrolidine methyl groups.

- HPLC-MS to assess purity and detect trace impurities, particularly halogenated byproducts .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

A Central Composite Face-centered (CCF) design, as applied to pyrrolidine derivatives in flow chemistry ( ), is effective. Key factors include:

- Residence time : Longer durations may improve imine formation but risk decomposition.

- Temperature : Elevated temperatures (e.g., 60–80°C) could accelerate reaction kinetics but require careful control to avoid side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility of halogenated intermediates. Statistical analysis of interaction terms (e.g., time × temperature) can identify optimal parameter combinations .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyrrolidine derivatives?

Contradictions in NMR or IR spectra often arise from tautomerism or conformational flexibility. For example:

Q. What computational methods are suitable for predicting the compound’s reactivity?

Density Functional Theory (DFT) calculations can model:

Q. How do substituent positions (e.g., bromine vs. chlorine) influence the compound’s electrochemical properties?

Cyclic voltammetry (CV) studies on analogous compounds (e.g., fulleropyrrolidines in ) reveal that electron-withdrawing groups (e.g., Br, Cl) lower LUMO energies, enhancing redox activity. Compare CV profiles of derivatives with varying halogen positions to isolate electronic effects .

Methodological Frameworks for Research Design

Q. What frameworks guide hypothesis formulation for studying this compound’s biological activity?

Adapt the PICO framework (Population, Intervention, Comparison, Outcome) from :

Q. How can researchers address contradictions between structural and reactivity data?

Apply triangulation methodology :

- Cross-validate XRD (structure) with kinetic studies (reactivity).

- Use molecular dynamics simulations to correlate conformational changes with reaction pathways. For example, discrepancies in catalytic activity might arise from undetected polymorphs or solvent effects .

Data Interpretation and Reporting Standards

Q. What statistical methods are recommended for analyzing dose-response studies?

Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and goodness-of-fit metrics (R²). For high-throughput data, apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple conditions .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow ACS Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.